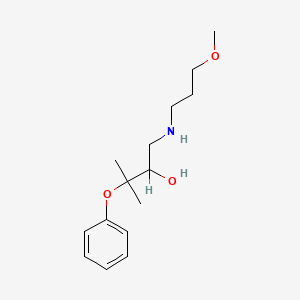![molecular formula C34H35N9O14S B13763410 2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1) CAS No. 4922-03-6](/img/structure/B13763410.png)
2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1) is a complex organic compound that combines the properties of 2,4,6-trinitrophenol and N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine
Preparation Methods
The synthesis of 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine involves multiple steps. The preparation typically starts with the nitration of phenol to produce 2,4,6-trinitrophenol. This is followed by the synthesis of N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine through a series of reactions involving benzimidazole derivatives and propylphenyl sulfanyl compounds. The final step involves combining these two components under specific reaction conditions to form the desired compound .
Chemical Reactions Analysis
2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine stands out due to its unique combination of functional groups and properties. Similar compounds include:
- 2,4,6-Trinitrophenol–N,N-diethylaniline
- 2,4,6-Trinitrophenol–naphthalene
- 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-methylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine .
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
CAS No. |
4922-03-6 |
|---|---|
Molecular Formula |
C34H35N9O14S |
Molecular Weight |
825.8 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(4-propylphenyl)sulfanylbenzimidazol-1-yl]ethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C22H29N3S.2C6H3N3O7/c1-4-9-18-12-14-19(15-13-18)26-22-23-20-10-7-8-11-21(20)25(22)17-16-24(5-2)6-3;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8,10-15H,4-6,9,16-17H2,1-3H3;2*1-2,10H |
InChI Key |
FXTPLSFLZSBMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCN(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


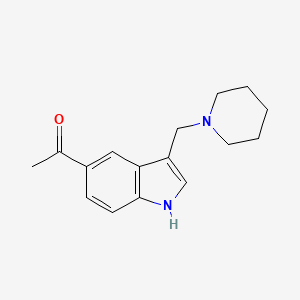
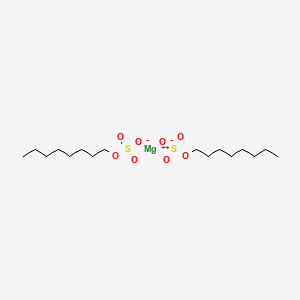
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
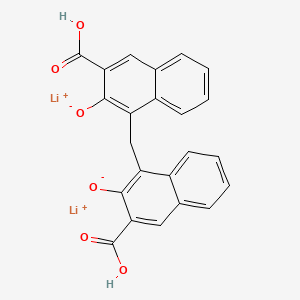

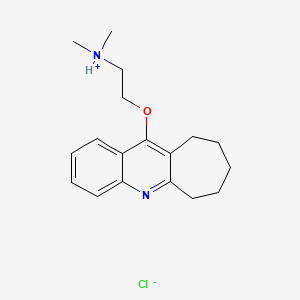
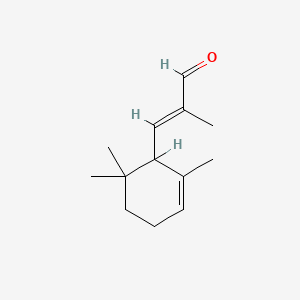
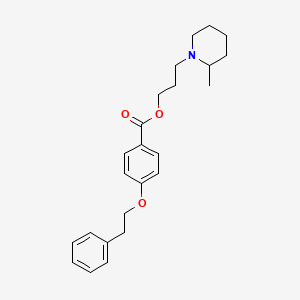
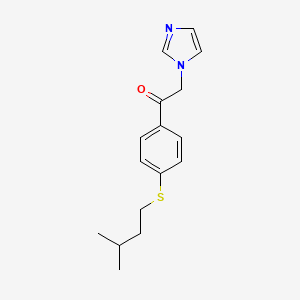
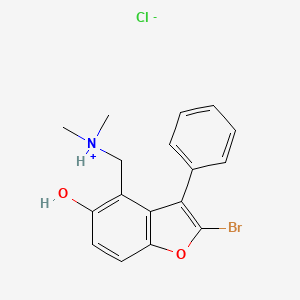
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
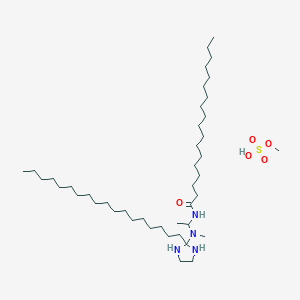
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
